N,N'-dicyclooctylhexanediamide
Overview
Description
N,N’-dicyclooctylhexanediamide: is an organic compound with the molecular formula C22H40N2O2 It is a diamide derivative of hexanediamine, where the amine groups are substituted with cyclooctyl groups
Scientific Research Applications
Chemistry:
Catalysis: N,N’-dicyclooctylhexanediamide is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Polymer Chemistry: It is employed in the synthesis of polymers and copolymers, providing unique mechanical and thermal properties.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, aiding in the study of biological processes and the development of biopharmaceuticals.
Medicine:
Drug Delivery: N,N’-dicyclooctylhexanediamide is explored for its potential in drug delivery systems, improving the stability and bioavailability of therapeutic agents.
Industry:
Material Science: It is utilized in the development of advanced materials, including coatings, adhesives, and composites, due to its robust chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclooctylamine and Hexanediamine Reaction: One common method involves the reaction of cyclooctylamine with hexanediamine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions with an appropriate solvent such as toluene or dichloromethane.
Cyclooctyl Isocyanate and Hexanediamine Reaction: Another method involves the reaction of cyclooctyl isocyanate with hexanediamine. This reaction can be carried out at room temperature or slightly elevated temperatures, using solvents like tetrahydrofuran or acetonitrile.
Industrial Production Methods: Industrial production of N,N’-dicyclooctylhexanediamide often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-dicyclooctylhexanediamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of the cyclooctyl groups is replaced by another functional group. Common reagents include halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), often in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
Mechanism of Action
The mechanism by which N,N’-dicyclooctylhexanediamide exerts its effects involves its ability to form stable complexes with various substrates. The cyclooctyl groups provide steric hindrance, enhancing the compound’s selectivity in reactions. The amide groups facilitate hydrogen bonding and other interactions, making it a versatile reagent in both organic and inorganic chemistry.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their activity.
Signal Transduction: It may interfere with signal transduction pathways by modifying the interactions between proteins and other biomolecules.
Comparison with Similar Compounds
N,N’-dicyclohexylcarbodiimide: A commonly used dehydrating agent in peptide synthesis.
N,N’-dimethylhexanediamide: A simpler diamide with different steric and electronic properties.
N,N’-diisopropylhexanediamide: Another diamide with branched alkyl groups, offering different reactivity and solubility profiles.
Uniqueness: N,N’-dicyclooctylhexanediamide stands out due to its larger cyclooctyl groups, which provide unique steric and electronic effects. These properties make it particularly useful in applications requiring high selectivity and stability.
Properties
IUPAC Name |
N,N'-di(cyclooctyl)hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O2/c25-21(23-19-13-7-3-1-4-8-14-19)17-11-12-18-22(26)24-20-15-9-5-2-6-10-16-20/h19-20H,1-18H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLYAMLGRMZFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCCC(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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